3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile
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Overview
Description
3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazole ring substituted with an amino group, a carbonitrile group, and a phenylmethylthio group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes, which are then converted into the desired compound in a basic medium . Another method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported manganese dioxide as a recyclable catalyst in water . This method is environmentally friendly and provides high yields of the product.
Industrial Production Methods
Industrial production of this compound typically involves multi-component reactions (MCRs) due to their efficiency and high yield. The use of heterogeneous catalysts, such as alumina–silica-supported manganese dioxide, is preferred for large-scale production as it simplifies the purification process and reduces environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyrazole derivatives .
Scientific Research Applications
3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological activities. The phenylmethylthio group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carbonitrile: This compound lacks the phenylmethylthio group, resulting in different chemical properties and reactivity.
5-Amino-4-cyanopyrazole: Similar to 3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile, but with variations in substituents that affect its biological activity.
Uniqueness
This compound is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and material science .
Properties
CAS No. |
133863-83-9 |
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Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
5-amino-3-benzylsulfanyl-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H10N4S/c12-6-9-10(13)14-15-11(9)16-7-8-4-2-1-3-5-8/h1-5H,7H2,(H3,13,14,15) |
InChI Key |
HZOMDWSRXZICHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNC(=C2C#N)N |
Origin of Product |
United States |
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